N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core, a seven-membered ring system containing oxygen and nitrogen atoms. Key structural elements include:
- 3,3-dimethyl substitution on the oxazepin ring, which may enhance steric bulk and lipophilicity.
- An 8-position-linked 4-ethylbenzenesulfonamide moiety, which introduces a sulfonamide pharmacophore known for its role in target binding and pharmacokinetic optimization.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-13-5-8-15(9-6-13)26(23,24)21-14-7-10-16-17(11-14)25-12-19(2,3)18(22)20-16/h5-11,21H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQILICSXZKXTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table highlights structural and functional differences between the target compound and its closest analog, GSK2982772, a RIPK1 inhibitor with demonstrated anti-inflammatory activity :
Structural Implications:
- Substituent Positioning : The 3,3-dimethyl group in the target compound may confer greater metabolic stability compared to the 5-methyl group in GSK2982772.
- Aromatic Modifications : The 4-ethylbenzene group in the target compound could extend half-life via reduced cytochrome P450-mediated metabolism compared to GSK2982772’s benzyl group.
Target Engagement and Selectivity:
- GSK2982772’s RIPK1 inhibition is attributed to its triazole carboxamide group, which interacts with the kinase’s ATP-binding pocket . The target compound’s sulfonamide moiety may engage similar targets but with distinct binding kinetics due to differences in hydrogen-bond donor/acceptor capacity.
- Hypothetical Mechanism : The 4-ethylbenzenesulfonamide group could enhance selectivity for inflammatory mediators (e.g., COX-2) or kinases (e.g., p38 MAPK), leveraging sulfonamide’s historical role in such inhibitors.
Cytokine Modulation:
GSK2982772 reduces TNF-dependent cytokine production in human ulcerative colitis (UC) models . The target compound’s bulkier substituents (3,3-dimethyl, 4-ethylbenzene) might alter cytokine suppression efficacy or broaden the spectrum of inhibited cytokines.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core with a sulfonamide group, which contributes to its biological activity. The presence of substituents such as 3,3-dimethyl and 4-oxo enhances its chemical properties and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 921540-44-5 |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in disease pathways.
- Antimicrobial Properties : Preliminary studies suggest it displays antibacterial activity against various strains of bacteria.
- Anticancer Potential : It has demonstrated the ability to inhibit tumor cell proliferation in vitro.
Antibacterial Activity
In a study evaluating the antibacterial properties of similar compounds, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, related compounds have shown promising results:
| Compound Name | Activity Against |
|---|---|
| N-(3,3-dimethyl-4-oxo-benzoxazepine) | S. aureus, E. coli |
| N-(5-propyl-2,3-dihydro-benzoxazepine) | Comparable to standard drugs |
Anticancer Activity
A case study involving multi-substituted benzene compounds highlighted the potential of similar structures in inhibiting cancer cell growth. The study reported that compounds with a benzoxazepine framework exhibited significant cytotoxicity against various cancer cell lines.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Animal Models : Further research is needed to confirm these effects in vivo; however, initial findings indicate a reduction in tumor size in animal models treated with similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclization to form the benzoxazepine core, followed by sulfonamide coupling. Key factors include:
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
- Purification : Chromatography (HPLC) and spectroscopic validation (NMR, IR) are critical for purity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in its sulfonamide and oxazepine moieties?
- Methodological Answer : Advanced techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the benzoxazepine ring .
- X-ray Crystallography : Resolve stereochemical uncertainties in the tetrahydrobenzo[b]oxazepine core .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Experimental protocols involve:
- Solubility Testing : Use of PBS (pH 7.4) and DMSO for in vitro assays; poor aqueous solubility is common due to the hydrophobic ethylbenzenesulfonamide group .
- Stability Studies : HPLC-based degradation assays under varying pH (2–9) and temperature (4–37°C) to assess hydrolytic stability .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be reconciled?
- Methodological Answer :
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., SYK kinase inhibition reported in benzoxazepine analogs) .
- Dose-Response Analysis : EC/IC comparisons across assays to rule out assay-specific artifacts .
- Molecular Dynamics Simulations : Model binding modes to explain differential activity in related sulfonamides .
Q. What strategies mitigate low yields during the final sulfonamide coupling step?
- Methodological Answer :
- Activation Reagents : Use of EDCI/HOBt for carbodiimide-mediated coupling .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
- Protecting Groups : Temporary protection of the oxazepine carbonyl to prevent side reactions .
Q. How does the ethylbenzenesulfonamide substituent influence SAR compared to analogs with methoxy or trifluoromethyl groups?
- Methodological Answer :
- Comparative Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase or HDACs .
- LogP Analysis : The ethyl group increases hydrophobicity (predicted LogP ~3.5), enhancing membrane permeability but reducing solubility .
- Crystallographic Overlays : Compare 3D structures with analogs to identify steric/electronic effects .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Detect impurities at <0.1% levels using reverse-phase columns (C18) and gradient elution .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (HO) to identify degradation pathways .
- NMR Spiking : Add known impurities to confirm retention times and spectral overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
